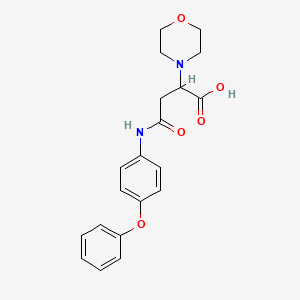

2-Morpholino-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid

Description

Properties

IUPAC Name |

2-morpholin-4-yl-4-oxo-4-(4-phenoxyanilino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c23-19(14-18(20(24)25)22-10-12-26-13-11-22)21-15-6-8-17(9-7-15)27-16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,21,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGODSAOAKOGED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body.

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules.

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation.

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine. These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have been shown to have a variety of effects, including inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cell death.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Biological Activity

2-Morpholino-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid (commonly referred to as MPAB) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 370.405 g/mol

- IUPAC Name : 2-morpholin-4-yl-4-oxo-4-(4-phenoxyanilino)butanoic acid

- CAS Number : 613669-28-6

MPAB's mechanism of action is primarily attributed to its structural features that allow it to interact with various biological targets. The morpholino group enhances solubility and bioavailability, while the phenoxyphenyl moiety may contribute to its binding affinity with specific receptors or enzymes involved in metabolic pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of MPAB against various cancer cell lines. For instance, in vitro assays demonstrated that MPAB exhibits significant cytotoxicity against human leukemia cells (CCRF-CEM), with an IC value indicating effective inhibition of cell proliferation.

| Cell Line | IC (µg/mL) | Notes |

|---|---|---|

| CCRF-CEM | 6.7 | Effective against leukemia cells |

| MCF7 (Breast Cancer) | >20 | Limited activity observed |

| A549 (Lung Cancer) | 15 | Moderate cytotoxicity |

Antimicrobial Activity

MPAB has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 12.5 | Moderate activity |

| Escherichia coli | 15 | Weak activity |

| Pseudomonas aeruginosa | 20 | No significant activity |

Case Study 1: Anticancer Efficacy in Leukemia

In a study published in Journal of Medicinal Chemistry, researchers synthesized MPAB and tested its effects on CCRF-CEM cells. The results showed that MPAB induced apoptosis through the activation of caspase pathways, indicating its potential as a therapeutic agent for leukemia treatment .

Case Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial effects of MPAB against various pathogens. The compound was found to inhibit the growth of Staphylococcus aureus effectively, suggesting that it could be developed into a novel antibacterial agent .

Scientific Research Applications

Anticancer Activity

Recent studies have evaluated the anticancer potential of MPAB against various cancer cell lines. In vitro assays demonstrated that MPAB exhibits significant cytotoxicity against human leukemia cells (CCRF-CEM), with an IC50 value indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|

| CCRF-CEM | 6.7 | Effective against leukemia cells |

| MCF7 (Breast Cancer) | >20 | Limited activity observed |

| A549 (Lung Cancer) | 15 | Moderate cytotoxicity |

Case Study 1: Anticancer Efficacy in Leukemia

In a study published in the Journal of Medicinal Chemistry, researchers synthesized MPAB and tested its effects on CCRF-CEM cells. The results indicated that MPAB induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent for leukemia treatment.

Antimicrobial Activity

MPAB has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 12.5 | Moderate activity |

| Escherichia coli | 15 | Weak activity |

| Pseudomonas aeruginosa | 20 | No significant activity |

Case Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial effects of MPAB against various pathogens. The compound was found to inhibit the growth of Staphylococcus aureus effectively, indicating its potential as a novel antibacterial agent.

Pharmacokinetics and Biochemical Pathways

MPAB is generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted in urine. Environmental factors such as pH and temperature can significantly influence its action, efficacy, and stability.

Chemical Reactions Analysis

Oxidation Reactions

4-Oxo butanoic acid derivatives are prone to oxidation at the ketone group. Studies on 4-oxo-4-phenyl butanoic acid oxidation by chromium-based reagents (e.g., Tripropylammonium fluorochromate) reveal:

-

Enolization precedes oxidation, forming a reactive enol intermediate .

-

The reaction is first-order in [H⁺], suggesting protonation of the carbonyl group enhances electrophilicity .

-

Electron-donating substituents (e.g., morpholino) may accelerate enolization due to increased electron density at the α-carbon .

For 2-Morpholino-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid , the morpholino group at C2 likely stabilizes the enol tautomer via resonance, facilitating oxidation.

Hydrolysis of Amide Bonds

The amide linkage in the 4-((4-phenoxyphenyl)amino) group is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Protonation of the carbonyl oxygen increases electrophilicity, leading to nucleophilic attack by water.

Example: Hydrolysis of structurally similar carbamoyl derivatives yields carboxylic acids . -

Basic Hydrolysis :

Deprotonation of water generates OH⁻, which attacks the carbonyl carbon, forming a tetrahedral intermediate .

Reaction conditions (pH, temperature) and steric effects from the phenoxyphenyl group may modulate hydrolysis rates.

Nucleophilic Substitution at the Morpholino Group

The morpholino ring exhibits limited reactivity due to its saturated structure, but under strong conditions:

-

Ring-Opening Reactions :

Acidic media may protonate the morpholine oxygen, enabling nucleophilic attack at the adjacent carbon.

Example: Morpholine derivatives undergo ring-opening with strong acids to form amino alcohols . -

Functionalization :

The tertiary amine in morpholino may participate in alkylation or acylation reactions, though steric hindrance from the butanoic acid chain could limit accessibility.

Coordination Chemistry

The compound contains multiple potential donor atoms:

| Donor Site | Atom | Possible Coordination Modes |

|---|---|---|

| Ketone Oxygen | O | Monodentate (Lewis base) |

| Amide Oxygen | O | Chelation with adjacent NH (if deprotonated) |

| Morpholino Nitrogen | N | Weak base (pKa ~7–9) |

Studies on Cr(VI) complexes with 4-oxo acids suggest the ketone and amide oxygens may coordinate to metals, forming stable complexes .

Thermodynamic and Kinetic Parameters

Data from analogous systems provide insights:

Limitations and Knowledge Gaps

Comparison with Similar Compounds

Structural Analog 1: 4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic Acid

Key Features :

- Substituents: Chlorophenyl (electron-withdrawing) and fluorophenylamino groups.

- Structural Differences: Lacks the morpholino ring but retains the 4-oxobutanoic acid core. The chlorophenyl and fluorophenyl groups enhance lipophilicity compared to the phenoxyphenyl group in the target compound.

- The electron-withdrawing effects of chlorine and fluorine may alter electronic interactions with biological targets, such as enzymes or receptors .

| Property | Target Compound | 4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic Acid |

|---|---|---|

| Core Structure | 4-Oxobutanoic Acid | 4-Oxobutanoic Acid |

| Substituents | Morpholino, 4-phenoxyphenylamino | Chlorophenyl, Fluorophenylamino |

| Predicted LogP | ~2.5 | ~3.0 |

| Solubility (Theoretical) | Low (0.12 mg/mL) | Very Low (0.08 mg/mL) |

| Potential Applications | Kinase inhibition | Anticancer/antimicrobial (halogenated analogs common in these fields) |

Research Implications: The halogenated analog may exhibit stronger binding to hydrophobic enzyme pockets, whereas the target compound’s morpholino group could enhance solubility and hydrogen-bonding capacity .

Structural Analog 2: 2-Amino-4-(2-aminophenyl)-4-oxobutanoic Acid

Key Features :

- Substituents: Two amino groups (one on the backbone, one on the phenyl ring).

- Structural Differences: The absence of morpholino and phenoxyphenyl groups distinguishes it from the target compound. The amino groups increase polarity, making it more hydrophilic.

- Biological Context: Classified as an endogenous metabolite, suggesting roles in metabolic regulation or signaling pathways .

| Property | Target Compound | 2-Amino-4-(2-aminophenyl)-4-oxobutanoic Acid |

|---|---|---|

| Core Structure | 4-Oxobutanoic Acid | 4-Oxobutanoic Acid |

| Substituents | Morpholino, 4-phenoxyphenylamino | Amino, 2-aminophenyl |

| Predicted LogP | ~2.5 | ~-0.3 |

| Solubility (Theoretical) | Low (0.12 mg/mL) | High (5.6 mg/mL) |

| Potential Applications | Synthetic drug candidate | Metabolic regulation (endogenous role) |

Research Implications: The hydrophilic nature of this analog limits its use in targeting membrane-bound proteins but supports involvement in cytosolic processes. The target compound’s synthetic substituents likely prioritize stability and target specificity over endogenous metabolic roles .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Morpholino-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, such as Michael addition (to introduce the morpholino group) and Friedel-Crafts acylation (to attach the phenoxyphenyl moiety). For example, similar butanoic acid derivatives are synthesized via nucleophilic substitutions or ketone functionalization under basic conditions . Reaction optimization should focus on temperature control (20–60°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents to minimize side products. Yield improvements may require iterative adjustments to these parameters, as seen in analogous syntheses .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are essential for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (λ = 210–280 nm) is recommended. Comparative analysis with reference standards (e.g., via retention time matching) ensures batch consistency. Additional characterization using Fourier-transform infrared spectroscopy (FTIR) can validate functional groups like the ketone and carboxylic acid moieties .

Q. What biological assays are commonly employed to evaluate its potential bioactivity?

- Methodological Answer : Initial screens often include enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity studies using cell lines (e.g., HEK-293 or HeLa). Dose-response curves (IC₅₀ values) and selectivity profiling against related enzymes are critical. For example, fluorophenyl-substituted butanoic acid analogs are tested for antimicrobial activity via minimum inhibitory concentration (MIC) assays .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and energetics for key steps like nucleophilic substitutions. Tools like the Artificial Force Induced Reaction (AFIR) method enable automated reaction path searches, reducing trial-and-error experimentation. Integrating computational predictions with high-throughput experimentation (HTE) creates a feedback loop to refine conditions, as demonstrated by ICReDD’s reaction design framework .

Q. How should researchers address contradictory bioactivity data across different studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line sensitivity, incubation time) or impurities in compound batches. To resolve this:

- Replicate assays under standardized conditions (e.g., ISO 20776-1 for antimicrobial testing).

- Validate purity via orthogonal methods (e.g., LC-MS and elemental analysis).

- Explore substituent effects; for instance, fluorine positioning on the phenyl ring significantly alters electronic properties and bioactivity .

Q. What methodologies are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : Systematic SAR studies require synthesizing analogs with variations in the morpholino, phenoxyphenyl, or butanoic acid groups. For example:

- Replace the morpholino ring with piperazine to assess steric effects.

- Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to modulate reactivity.

- Use molecular docking to predict binding affinities against target proteins (e.g., PARP-1) .

Q. How can researchers mitigate instability issues during synthesis or storage?

- Methodological Answer : Instability in butanoic acid derivatives often stems from ketone oxidation or hydrolysis. Strategies include:

- Storing the compound under inert gas (N₂/Ar) at −20°C.

- Adding stabilizers like ascorbic acid to aqueous solutions.

- Monitoring degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Q. What strategies improve regioselectivity in substitution reactions involving the phenoxyphenyl group?

- Methodological Answer : Directed ortho-metalation (DoM) using lithium amides can enhance regioselectivity for substitutions on the phenoxyphenyl ring. Alternatively, computational modeling (e.g., Fukui function analysis) identifies electron-rich sites prone to electrophilic attack. Experimental validation via kinetic studies under varying pH (5–9) and catalyst systems (e.g., Pd/Cu) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.